Ethyl 2-amino-2-phenylacetate
Description
Significance of α-Amino Esters as Versatile Synthetic Intermediates
α-Amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both an amino group and an ester group, allows for diverse chemical transformations. These compounds are precursors to noncanonical amino acids, which are integral in the development of small-molecule therapeutics and biologics. nih.gov The ester functional group can activate the C=N double bond in α-imino esters, facilitating nucleophilic additions and providing a straightforward route to various natural and unnatural α-amino acid esters. beilstein-journals.org Metal complexes of α-amino acid esters are particularly relevant in bioinorganic chemistry, finding use in peptide synthesis, as biological models, and as frameworks for new drug development. rsc.org
Contextualizing Ethyl 2-amino-2-phenylacetate within Amino Acid Derivative Chemistry
This compound, a derivative of the non-proteinogenic amino acid phenylglycine, holds a significant position within the realm of amino acid derivative chemistry. As an α-aryl glycine (B1666218), it is a key subunit in many biologically active molecules and pharmaceutical agents. rsc.org Its structure, featuring a phenyl group directly attached to the α-carbon, imparts unique steric and electronic properties that influence its reactivity and application. The presence of the aryl group is a notable feature that distinguishes it from many naturally occurring amino acids and provides a scaffold for further functionalization.
Overview of Research Trajectories for Aryl-Substituted Amino Esters
Research involving aryl-substituted amino esters is a dynamic field with several key trajectories. A major focus is the development of efficient and stereoselective synthetic methods. This includes organocatalytic asymmetric N–H insertion reactions and the use of sulfoxonium ylides as stable carbene precursors to access α-aryl glycines with high enantiocontrol. rsc.org Another significant area of research is the N-arylation of amino acid esters to form N-aryl amino acids, which are important motifs in physiologically significant systems and are used to incorporate functionalized amino acids into peptides and proteins. researchgate.net Furthermore, α-allyl-α-aryl α-amino esters are being explored for the asymmetric synthesis of both acyclic and cyclic amino acid derivatives through alkene metathesis, offering pathways to complex molecular architectures. researchgate.netacs.org The modular synthesis of α,α-diaryl α-amino esters via methods like Bi(V)-mediated arylation is also an active area of investigation. acs.org
Interactive Data Table: Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 6097-58-1 guidechem.com | 879-48-1 nih.govlookchem.com |
| Molecular Formula | C₁₀H₁₃NO₂ guidechem.com | C₁₀H₁₄ClNO₂ nih.govlookchem.com |
| Molecular Weight | 179.219 g/mol guidechem.com | 215.67 g/mol nih.gov |
| Melting Point | Not available | 119 °C lookchem.com |
| Boiling Point | Not available | 257 °C at 760 mmHg lookchem.com |
| Flash Point | Not available | 120 °C lookchem.com |
| pKa | 6.83 ± 0.10 (Predicted) guidechem.com | Not available |
| Solubility | Not available | Soluble in Methanol lookchem.com |
| Appearance | Not available | White Solid lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGPFHYXWGWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-58-1 | |
| Record name | Ethyl phenylglycinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006097581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenylglycinate, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5534267E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 2 Amino 2 Phenylacetate and Its Enantiomers
Conventional and Multistep Synthesis Routes
Conventional methods for synthesizing ethyl 2-amino-2-phenylacetate often prioritize yield and scalability, employing well-established chemical transformations.
Esterification of Phenylglycine Derivatives
Direct esterification of phenylglycine is a primary and straightforward route to obtaining this compound. This method involves the reaction of phenylglycine with ethanol (B145695), typically in the presence of an acid catalyst.
One documented procedure involves dissolving phenylglycine in ethanol and gradually adding concentrated sulfuric acid (H₂SO₄) as the catalyst. ijcr.info The mixture is then heated, and after the reaction, the product is isolated. This process has been reported to yield the final ester as a colorless liquid with a yield of approximately 66%. ijcr.info Variations of this acid-catalyzed esterification are common, with different acid catalysts being employed to facilitate the reaction. smolecule.com Another approach utilizes a basic medium, where D(-)-phenyl-glycine is reacted with ethanol in the presence of sodium hydroxide (B78521) to form a clear solution, which then proceeds to the ester product. epo.org
Table 1: Representative Esterification of Phenylglycine
| Starting Material | Reagents | Catalyst | Reported Yield | Source |
|---|---|---|---|---|
| Phenylglycine | Ethanol | Conc. H₂SO₄ | 66% | ijcr.info |
| D(-)-Phenyl-glycine | Ethanol | Sodium Hydroxide | Not Specified | epo.org |
Reduction of Nitroarylacetates
An alternative pathway to this compound involves the reduction of a nitro-group precursor, specifically ethyl 2-nitro-2-phenylacetate. nih.gov Nitroarylacetates are valuable synthetic intermediates as they can be converted into several useful compound classes, including α-amino acids. nih.govresearchgate.net
The reduction of the nitro group to a primary amine can be effectively achieved using zinc dust in glacial acetic acid. nih.gov The process involves adding zinc dust portion-wise to a solution of ethyl 2-nitro-2-phenylacetate in acetic acid and stirring the mixture vigorously. nih.gov This method is robust, proceeding well for substrates with both electron-rich and electron-poor aryl groups. nih.gov While other reduction methods like catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon, or platinum dioxide can be used, they often result in lower yields of the desired amino ester due to competing reactions that cleave the benzylic nitro bond. nih.gov
Table 2: Reduction of Ethyl 2-nitro-2-phenylacetate
| Reducing Agent | Solvent | Key Observation | Source |
|---|---|---|---|
| Zinc Dust | Glacial Acetic Acid | Good yields for various substrates. | nih.gov |
| Raney Nickel / H₂ | Not Specified | Good amounts of amino ester formed, but with competing side products. | nih.gov |
Preparation via Alkylation or Condensation Reactions
This compound and its structural analogs can also be synthesized through reactions involving the formation of the core structure via alkylation or condensation. These methods often start with simpler precursors.
One such approach is the condensation of ethyl 2-chloro-2-phenylacetate with thiourea (B124793) in the presence of anhydrous sodium acetate (B1210297) in an ethanol solvent. researchgate.netkau.edu.sa This reaction leads to the formation of 5-phenyl-2-amino-4-thiazolinone, a heterocyclic compound derived from the initial phenylacetate (B1230308) structure. researchgate.netkau.edu.sa While not yielding the target compound directly, this demonstrates how the ethyl phenylacetate backbone can be modified through condensation reactions.
Alkylation reactions represent another strategy. For instance, a related compound, ethyl 2-amino-2-(3,4-dimethylphenyl)acetate, can be synthesized by reacting 3,4-dimethylbenzylamine (B87119) with ethyl chloroacetate (B1199739) in a basic medium. This general principle of alkylating an amine with a haloacetate ester can be applied to the synthesis of various α-amino esters.
Asymmetric Synthesis Approaches
The synthesis of specific enantiomers of this compound is of high importance, as the biological activity of chiral molecules often resides in only one of the enantiomers. Asymmetric synthesis aims to produce these enantiomerically pure forms.
Chiral Induction and Auxiliary-Mediated Synthesis
A widely used strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
In the context of α-amino acids, chiral oxazolidinones, often derived from readily available amino alcohols, are common auxiliaries. wikipedia.org The general process involves acylating the chiral oxazolidinone with a phenylacetyl derivative. The chiral environment created by the auxiliary then directs subsequent reactions, such as alkylation or amination, to occur on a specific face of the molecule, leading to a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to release the desired enantiomer of the α-amino acid ester. Although specific examples for this compound are not detailed in the provided context, this is a standard and powerful methodology for synthesizing chiral amino acids. researchgate.net It has been noted that amino acids themselves can be evaluated as chiral auxiliaries; however, a derivative from (S)-mthis compound showed low diastereoselectivity in one study. researchgate.net
Catalytic Asymmetric Transformations
Catalytic asymmetric synthesis offers an efficient alternative to using stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Various catalytic systems have been explored for the synthesis of α-amino acid derivatives. For example, cobalt-catalyzed reactions have been investigated for synthesizing derivatives of phenylglycine. smolecule.com Bismuth triflate (Bi(OTf)₃) has been used as a catalyst for the coupling of benzamide (B126) derivatives with ethyl glyoxalate to produce related amino esters.
More advanced methods include enantioconvergent nickel-catalyzed cross-coupling reactions. caltech.edu These reactions can synthesize protected α-amino acids from racemic starting materials, such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, by using a chiral ligand that controls the stereochemistry of the final product. caltech.edu This technique is particularly powerful as it can, in theory, convert a racemic mixture entirely into a single desired enantiomer. caltech.edu
Biocatalytic Methods for Enantioselective Synthesis
The production of enantiomerically pure amino acids and their derivatives is of significant interest, particularly for the pharmaceutical industry. Biocatalytic methods, employing enzymes, offer a highly selective and environmentally conscious alternative to traditional chemical synthesis. These reactions are typically conducted under mild conditions, such as physiological pH and temperatures between 20 and 40 °C, which reduces the need for harsh chemicals and solvents. unimi.it
Lipases are a class of enzymes widely utilized for the kinetic resolution of racemic mixtures. researchgate.net In the context of amino esters, lipases can selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. For instance, the kinetic resolution of racemic β-amino esters, such as ethyl 3-amino-3-phenylpropanoate, has been successfully achieved using lipase (B570770) A from Candida antarctica (CALA). When immobilized, this enzyme demonstrates high activity and enantioselectivity. researchgate.net
One common strategy is the N-acylation of the racemic amine using an acyl donor, catalyzed by a lipase. thieme-connect.de For example, the resolution of a primary amine can be achieved using ethyl methoxyacetate (B1198184) as the acyl donor in the presence of a lipase, resulting in the acylation of one enantiomer while the other remains in its original form. thieme-connect.de Lipases such as those from Pseudomonas cepacia and Amano Lipase PS-C1 (from Burkholderia cepacia) have been shown to be effective in these resolutions. acs.org The choice of enzyme, solvent, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity.
Dynamic kinetic resolution (DKR) is an advanced biocatalytic technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% for a single desired enantiomer, a significant improvement over the 50% maximum of standard kinetic resolution. This often involves a chemoenzymatic approach, pairing a lipase with a metal-based racemization catalyst. researchgate.netacs.org
Table 1: Examples of Biocatalytic Resolutions for Amino Esters and Related Compounds
| Enzyme | Substrate Type | Reaction Type | Key Findings |
|---|---|---|---|
| Lipase AS 'Amano' | Non-natural alpha-amino acid amides | Kinetic Resolution (Amide Cleavage) | Generated amino acids with up to 99% enantiomeric excess (ee) and E-values >600. researchgate.net |
| Candida antarctica Lipase A (CALA) | Ethyl 3-amino-3-phenylpropanoate | Kinetic Resolution | Immobilized CALA showed an E-value >500 at 22 °C and an E-value of 69 with 43% conversion in 1 hour at 80 °C. researchgate.net |
| Candida antarctica Lipase B (CALB) | Racemic 2-amino alcohols | Kinetic Resolution (Aminolysis of ethyl acrylate) | Successfully resolved racemic alkanolamines to produce chiral N-(2-hydroxyalkyl)-acrylamides. conicet.gov.ar |
| Novozyme-435 / Pd0-AmP-MCF | Primary benzylic amines | Dynamic Kinetic Resolution | Produced (R)-amides in high yields and excellent ee's at 70 °C. acs.org |
Emerging Synthesis Protocols
Recent advancements in synthetic chemistry have led to the development of novel methods that offer improvements in efficiency, reaction time, and environmental impact.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. niscpr.res.in This technique has been applied to various steps in the synthesis of heterocyclic compounds and other intermediates derived from amino acids. niscpr.res.innih.gov
For example, in the synthesis of 1,5-diaryl-2-thiohydantoins, which involves an amination step of a bromoacetate (B1195939) derivative, the use of microwave irradiation reduced the total reaction time for a four-step synthesis from 50-80 hours to just 7-7.5 hours, with yields increasing by up to 23%. niscpr.res.in Similarly, the intramolecular cyclocondensation of enamines derived from 2-amino esters to form pyrrole (B145914) derivatives was significantly more efficient under microwave irradiation (30 minutes) compared to conventional heating (48 hours), with yields improving from a range of 40-75% to 55-86%. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Amination of Methyl-α-bromo-α-phenyl acetate | 7-32 hours | 8% | Not specified | 21% | niscpr.res.in |
| Cyclocondensation of enamines | 48 hours | 40-75% | 30 minutes | 55-86% | mdpi.com |
| Synthesis of Quinoxalinones | Not specified | Not specified | Not specified | 14-80% | uit.no |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The use of α-diazoesters as key building blocks in MCRs has opened new pathways for the synthesis of complex molecules, including amino acid derivatives. rsc.orgtandfonline.com
A common precursor, the α-diazoester, can be synthesized from the corresponding amino acid ester. rsc.org For instance, ethyl 2-phenylacetate can be converted to ethyl 2-diazo-2-phenylacetate. acs.org This diazo compound is a versatile intermediate. sci-hub.se
Recent research has focused on visible-light-promoted, metal-free MCRs. tandfonline.comresearchgate.net In one such approach, an α-diazoester, carbon disulfide, and a secondary amine can react in the presence of an acid catalyst to form S-benzyl dithiocarbamates. tandfonline.com Another strategy involves the boron-catalyzed azide (B81097) insertion into α-aryl α-diazoesters to produce α-azido esters, which can then be readily converted to the corresponding primary amines, such as this compound. sci-hub.se This reaction tolerates a wide range of functional groups and proceeds under mild conditions, affording the azide products in moderate to high yields. sci-hub.se The photolysis of ethyl 2-diazo-2-phenylacetate under blue LED irradiation can also generate a carbene intermediate, which can then participate in various insertion or multi-component reactions. researchgate.net
Chemical Reactivity and Transformation Mechanisms
Reactions of the Amino Group
The presence of a primary amino group (-NH₂) makes this part of the molecule a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom.
The nitrogen atom of the amino group in ethyl 2-amino-2-phenylacetate can be readily alkylated or acylated. N-alkylation involves the introduction of an alkyl group onto the amino group, which can be achieved using various alkylating agents. A direct and selective method for the N-alkylation of unprotected amino acids using alcohols has been developed, which is applicable to this compound nih.gov. This method is highly selective and produces water as the only byproduct, making it an environmentally friendly approach nih.gov. For instance, the reaction of aniline with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate (B1210297) yields N-phenylglycine ethyl ester, a classic example of N-alkylation prepchem.com.
N-acylation is the introduction of an acyl group (R-C=O) to the amino group, forming an amide linkage. This is a common transformation for amino acids and their esters. The reaction typically proceeds by treating the amino ester with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The formation of N-acetyl-DL-phenylglycine ethyl ester is a documented example of this type of reaction google.com.
Table 1: Examples of N-Alkylation Reactions of Phenylglycine Derivatives
| Alkylating Agent | Product | Reaction Conditions | Reference |
| Ethyl bromoacetate | N-phenylglycine ethyl ester | Sodium acetate, ethanol (B145695), reflux | prepchem.com |
| Various alcohols | N-alkylated amino acids | Ruthenium catalyst, heat | nih.gov |
The amino group of this compound is a key functional group for the formation of amide and peptide bonds. Amide bonds are formed through the reaction of the amino group with a carboxylic acid or its derivative. This reaction is fundamental in organic synthesis and is particularly important in the synthesis of peptides nih.govyoutube.comrsc.orgorganic-chemistry.org.
In peptide synthesis, this compound can serve as the amino component (the C-terminal residue). The amino group of this compound nucleophilically attacks the activated carboxyl group of an N-protected amino acid, forming a dipeptide google.compeptide.comnih.gov. The ester group of the resulting dipeptide can then be hydrolyzed to a carboxylic acid, allowing for further chain elongation. The use of coupling reagents is often necessary to facilitate the formation of the peptide bond by activating the carboxylic acid group rsc.orgorganic-chemistry.org.
Direct amidation of unprotected amino acids has also been explored, which offers a more atom-economical route to amides nih.gov. These methods often employ specific catalysts to promote the chemoselective reaction between the carboxylic acid and the amine nih.gov.
Transformations of the Ester Moiety
The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to transformations such as hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The hydrolysis of this compound can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.
Enzymatic hydrolysis offers a mild and selective alternative to chemical methods. Studies on the structurally similar ethyl phenylacetate (B1230308) have shown that lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae can effectively catalyze its hydrolysis semanticscholar.org. These biocatalysts have demonstrated high conversion yields, with A. oryzae showing a hydrolysis yield of up to 97% after 24 hours for ethyl phenylacetate semanticscholar.org. The hydrolytic stability of similar ethyl 2-(α-amino acid)glycolates has also been a subject of investigation scilit.com.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes masterorganicchemistry.com. For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester (2-amino-2-phenylacetate with the R' group) and ethanol.
The reaction is typically an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used masterorganicchemistry.com. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification reactions organic-chemistry.org. The choice of alcohol can influence the reaction yield, with studies on other esters showing that higher alcohols like butanol can sometimes provide better yields compared to methanol or ethanol under certain conditions researchgate.net. Microwave-assisted transesterification has also been shown to significantly reduce reaction times organic-chemistry.orgmdpi.com.
Table 2: Catalysts for Transesterification Reactions
| Catalyst | Conditions | Substrate Scope | Reference |
| Scandium(III) triflate | Boiling alcohol, optional microwave | Various carboxylic esters | organic-chemistry.org |
| K₂HPO₄ | Mild conditions | Various functional groups tolerated | organic-chemistry.org |
| Silica chloride | - | Carboxylic acids and esters | organic-chemistry.org |
| N-Heterocyclic carbenes (NHC) | Room temperature | Secondary alcohols | organic-chemistry.org |
| Porous Polymeric Acid Catalyst | In-water or neat | Carboxylic acid ethyl esters | researchgate.net |
Reactivity at the α-Carbon Center
The α-carbon of this compound, the carbon atom to which the amino and phenyl groups are attached, is also a site of potential reactivity. The hydrogen atom attached to this carbon can be abstracted under certain conditions, leading to the formation of a carbanion or an enolate-like species. This reactivity is a hallmark of carbonyl compounds with α-hydrogens msu.edulibretexts.orgpearson.com.
The formation of an enolate at the α-carbon would render it nucleophilic, allowing it to participate in a variety of carbon-carbon bond-forming reactions msu.edu. These can include alkylation reactions, where the enolate reacts with an alkyl halide, and aldol-type condensation reactions, where it adds to the carbonyl group of another molecule libretexts.orgyoutube.com.
However, the presence of the amino group at the α-carbon can influence its reactivity. The electron-donating nature of the amino group may affect the acidity of the α-hydrogen and the stability of the resulting carbanion. The specific conditions required to achieve reactions at the α-carbon of this compound would need to be carefully controlled to avoid competing reactions at the amino and ester groups. The "acetoacetic ester synthesis" is a classic example of leveraging the reactivity of an α-carbon for carbon-carbon bond formation, involving deprotonation, alkylation, hydrolysis, and decarboxylation libretexts.org. While directly analogous reactions with this compound are not extensively documented, the fundamental principles of α-carbon chemistry suggest that such transformations are plausible under appropriate conditions msu.edulibretexts.orglibretexts.org.
Stereoselective Functionalization
The chiral nature of this compound makes it a valuable substrate and auxiliary in asymmetric synthesis. The existing stereocenter can direct the outcome of subsequent reactions, leading to the formation of new stereocenters with high selectivity.
One approach involves using phenylglycine derivatives as chiral auxiliaries to control stereochemistry. For instance, (R)-phenylglycine amide has been successfully employed in asymmetric Strecker reactions to produce nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.org Similarly, the chlorozinc enolate of an acetate derivative has been reacted with an imine derived from phenylglycine methyl ester to produce β-lactams with high diastereoselectivity (>97% d.e.). scispace.com In this context, the phenylglycine unit guides the approach of the reacting molecules, leading to the preferential formation of one diastereomer.
Direct stereoselective functionalization of α-amino esters is also a key strategy. Chiral squaramide hydrogen-bond donors have been used as anion-abstraction catalysts for the enantioselective and diastereoselective allylation of α-chloro glycine (B1666218) esters, yielding α-allyl amino esters with high enantiomeric excess (up to 97% ee). nih.gov While not starting from this compound itself, this demonstrates a method for creating similar α,α-disubstituted amino esters with high stereocontrol. The development of tandem N-alkylation/asymmetric π-allylation of α-iminoesters has also enabled the synthesis of complex enantioenriched α-allyl-α-aryl α-amino acids, a class of compounds that includes derivatives of phenylglycine. nih.gov
Table 1: Examples of Stereoselective Reactions in Phenylglycine Systems
| Reaction Type | Chiral Component | Reactants | Key Catalyst/Reagent | Product | Stereoselectivity |
|---|---|---|---|---|---|
| β-Lactam Synthesis | (R)-Phenylglycine methyl ester derivative (as imine) | Imine, Chlorozinc enolate | ZnCl2 | (3S, 4S, αR)-β-Lactam | >97% d.e. scispace.com |
| Strecker Synthesis | (R)-Phenylglycine amide (auxiliary) | Pivaldehyde, NaCN | In situ crystallization | (R,S)-Amino nitrile | Diastereomeric Ratio >99/1 acs.org |
| Allylation | N/A (Substrate is α-chloro glycinate) | α-Chloro glycinate, Allylsilane | Chiral Squaramide | α-Allyl amino ester | Up to 97% ee nih.gov |
Oxidation and Reduction Reactions
The amino and ester groups of this compound are susceptible to oxidation and reduction, providing pathways to other important classes of molecules.
Oxidation The oxidation of α-amino acids and their esters can yield α-keto acids or esters, which are valuable synthetic intermediates. mdpi.com The conversion of phenylalanine to phenylpyruvic acid (an α-keto acid) using epoxyalkenals demonstrates that the amino acid backbone can be oxidized to the corresponding α-keto derivative. nih.gov This transformation suggests a plausible oxidative pathway for this compound to yield Ethyl 2-oxo-2-phenylacetate. Various methods exist for this transformation, including chemoselective oxidation of the corresponding α-hydroxy acid using nitroxyl radical catalysts like AZADO with molecular oxygen. organic-chemistry.org This implies a two-step process from the amino ester: reduction to the amino alcohol, conversion to the hydroxy ester, and then oxidation. More direct methods for the oxidation of amides to α-keto amides have also been developed, showcasing modern approaches to accessing this functionality. acs.org
Reduction The ester functionality of this compound can be readily reduced to an alcohol. The reduction of optically active α-amino acid esters to their corresponding α-amino alcohols can be achieved in fair yields using sodium borohydride (NaBH₄) in ethanol. jst.go.jp This method is advantageous as it often proceeds with retention of optical purity. benthamopen.com Numerous methods have been developed for this conversion, including procedures where the acid group is first activated (e.g., as a mixed anhydride) before reduction with NaBH₄. benthamopen.comcore.ac.uk The direct reduction of α-amino acids and esters is a fundamental transformation providing access to chiral 1,2-amino alcohols, which are crucial building blocks in medicinal chemistry. jst.go.jpbenthamopen.comgoogle.com
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Starting Material | Typical Reagent(s) | Product |
|---|---|---|---|
| Oxidation | This compound | Various oxidizing agents (e.g., via α-hydroxy ester intermediate) | Ethyl 2-oxo-2-phenylacetate |
| Reduction | This compound | Sodium Borohydride (NaBH4) | 2-Amino-2-phenylethanol |
Cyclization and Heterocycle Formation
This compound is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
Synthesis of Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a common structural motif in pharmacologically active compounds. A prevalent synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of an ester to its corresponding acid hydrazide. This compound can be reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) to form 2-amino-2-phenylacetohydrazide.
This hydrazide intermediate can then undergo cyclodehydration with various reagents to form the oxadiazole ring. Common methods include reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nih.govmdpi.com For example, reacting 2-amino-2-phenylacetohydrazide with a substituted carboxylic acid would yield a 2-(1-amino-1-phenylmethyl)-5-substituted-1,3,4-oxadiazole. Alternative methods include the oxidative cyclization of N-acylhydrazones. mdpi.com
Table 3: General Pathway for 1,3,4-Oxadiazole Synthesis
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Hydrazinolysis | This compound | Hydrazine Hydrate (NH2NH2·H2O) | 2-Amino-2-phenylacetohydrazide |
| 2. Cyclodehydration | 2-Amino-2-phenylacetohydrazide | R-COOH / POCl3 | 2-(1-Amino-1-phenylmethyl)-5-R-1,3,4-oxadiazole |
Formation of Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery. nih.govijbpas.com One of the most fundamental methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (NH₂OH). nih.gov
To utilize this compound as a precursor, it must first be converted into a suitable 1,3-dicarbonyl-like intermediate. A plausible route involves a Claisen condensation reaction. By treating N-protected this compound with a strong base (e.g., sodium ethoxide) and another ester like ethyl acetate, a β-keto ester intermediate, Ethyl 3-(N-protected-amino)-3-phenyl-2-oxobutanoate, could be formed. Subsequent reaction of this β-keto ester with hydroxylamine hydrochloride would lead to cyclization, yielding a substituted isoxazole derivative. The regioselectivity of the cyclization can often be controlled by adjusting the reaction conditions. nih.govrsc.org
Table 4: Plausible Pathway for Isoxazole Synthesis
| Step | Reactant | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1. N-Protection | This compound | Protecting group (e.g., Boc2O) | Ethyl 2-(N-protected-amino)-2-phenylacetate |
| 2. Claisen Condensation | N-Protected Ester | 1. Strong Base (e.g., NaOEt) 2. Ethyl Acetate | β-Keto Ester Intermediate |
| 3. Cyclization | β-Keto Ester Intermediate | Hydroxylamine Hydrochloride (NH2OH·HCl) | Substituted Isoxazole Derivative |
Mechanistic Investigations of Key Reactions
Studies on Pseudo-Intramolecular Processes
The term "pseudo-intramolecular" can describe processes where reactants behave as if they are part of the same molecule, often due to pre-association, catalysis by a molecular fragment, or conformational effects that favor a specific reaction pathway. In the context of this compound, this concept is relevant to its stereochemical stability and transformations.
Phenylglycine derivatives are known to be more prone to racemization than many other α-amino acids. rsc.org This occurs via the deprotonation of the α-carbon, which is acidic, to form a stabilized enolate-like structure; subsequent reprotonation can occur from either face, leading to loss of stereochemical information. rsc.org This process can be facilitated by bases or even by the solvent environment, where the proximity of the proton-abstracting and proton-donating species is orchestrated by the molecule's conformation. This can be viewed as a pseudo-intramolecular process where the molecular environment facilitates what is formally an intermolecular proton transfer. During the zinc-mediated synthesis of β-lactams, for example, partial epimerization at the α-carbon of the phenylglycine moiety was observed during basic work-up, highlighting the lability of this proton. scispace.com The combination of an enzymatic reaction with in-situ racemization of a phenylglycine ester represents a "dynamic kinetic resolution," a process that relies on the rapid, base-catalyzed equilibration of diastereomers in solution—a phenomenon rooted in this pseudo-intramolecular proton exchange. researchgate.net
Kinetics and Mechanism of Aminolysis of this compound
The aminolysis of esters is a fundamental reaction in organic chemistry, representing a specific type of nucleophilic acyl substitution. This process involves the reaction of an ester with an amine to form an amide and an alcohol. While specific kinetic and mechanistic studies on the aminolysis of this compound are not extensively detailed in the reviewed literature, the general mechanism for ester aminolysis is well-established and can be applied to this specific compound. The reaction typically proceeds through a nucleophilic addition-elimination pathway.
The generally accepted mechanism for the aminolysis of an ester involves two main steps that proceed through a tetrahedral intermediate chemistrysteps.comfiveable.medalalinstitute.com. The reaction can be influenced by the nature of the amine, steric hindrance around the carbonyl carbon, and the reaction conditions fiveable.me.
R-COOR' + R''NH₂ → R-CONHR'' + R'OH
In the context of this compound, the reaction with a primary amine (R'NH₂) would be:
C₆H₅CH(NH₂)COOCH₂CH₃ + R'NH₂ → C₆H₅CH(NH₂)CONHR' + CH₃CH₂OH
The presence of the α-amino group in this compound can potentially influence the reaction kinetics. The amino group is basic and can be protonated, which would affect the electrophilicity of the carbonyl carbon. Conversely, it could also participate in intramolecular catalysis, although such a mechanism would require specific experimental validation.
General Mechanistic Steps
The aminolysis of esters is generally understood to proceed via the following steps, which are outlined in the table below.
| Step | Description | General Representation |
|---|---|---|
| 1. Nucleophilic Attack | The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. This step is typically the rate-determining step. | R-COOR' + R''NH₂ ⇌ [R-C(O⁻)(OR')(NH₂⁺R'')] |
| 2. Proton Transfer | A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. In some cases, a second molecule of the amine can act as a base to facilitate this proton transfer. | [R-C(O⁻)(OR')(NH₂⁺R'')] ⇌ [R-C(OH)(OR')(NHR'')] |
| 3. Elimination of the Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxy group (⁻OR') as the leaving group. The alkoxy group is a poorer leaving group compared to the halide in acyl chlorides, which is why the aminolysis of esters is generally slower. | [R-C(OH)(OR')(NHR'')] → R-CONHR'' + R'OH |
This table outlines the generally accepted stepwise mechanism for the aminolysis of esters.
Research Findings on Related Reactions
While direct kinetic data for the aminolysis of this compound is scarce, studies on related ester aminolysis reactions provide insight into the plausible mechanism. The reaction rate is often dependent on the concentration of both the ester and the amine rsc.org. In non-hydroxylic solvents, it has been observed that the reaction can be first-order with respect to the amine or show a second-order dependence on the amine concentration, suggesting that a second amine molecule may participate in the transition state, likely by acting as a base to remove a proton rsc.org.
Computational studies on acetic acid-catalyzed ester aminolysis have also explored a concerted acyl substitution mechanism as an alternative to the classic stepwise pathway rhhz.net. In a concerted mechanism, the formation of the new C-N bond and the cleavage of the C-O bond of the leaving group occur simultaneously, avoiding a distinct tetrahedral intermediate rhhz.net. However, the stepwise mechanism involving a tetrahedral intermediate is more widely accepted for uncatalyzed aminolysis chemistrysteps.comfiveable.me.
The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines due to less steric hindrance fiveable.me. The nature of the leaving group also plays a significant role; better leaving groups lead to faster reactions. In the case of this compound, the ethoxy group (⁻OCH₂CH₃) is the leaving group.
Structural Modification and Derivative Development
Synthesis of N-Protected Ethyl 2-amino-2-phenylacetate Derivatives (e.g., Boc-protected)
The protection of the amino group in this compound is a crucial step in many synthetic pathways, preventing unwanted side reactions and enabling selective modifications at other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a range of conditions and its ease of removal.
The synthesis of N-Boc-protected this compound is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org One reported method involves the reaction of (S)-2-amino-2-phenylacetic acid with ethanol (B145695) to first produce ethyl (S)-2-amino-2-phenylacetate. ijcr.infoijcr.inforesearchgate.net This is followed by the reaction with Boc anhydride (B1165640) to yield ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate. ijcr.infoijcr.inforesearchgate.net In a specific example, this N-protected ester was obtained as a colorless liquid with a yield of 66% and a purity of 95.2% as determined by LCMS. ijcr.info
Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org Another efficient method utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org
The resulting N-Boc-protected derivative serves as a key intermediate for further transformations. For instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can then be used to construct more complex heterocyclic structures like 1,3,4-oxadiazoles. ijcr.infoijcr.inforesearchgate.net
| Reactants | Reagents | Product | Yield | Reference |
| Ethyl (S)-2-amino-2-phenylacetate | Di-tert-butyl dicarbonate (Boc₂O) | Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate | 66% | ijcr.info |
| Amines | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amines | - | organic-chemistry.org |
| Amines | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amines | - | organic-chemistry.org |
| N-protected phenylglycine ethyl ester | Hydrazine hydrate | N-protected phenylglycine hydrazide | 67% | ijcr.info |
Preparation of Chiral Analogues and Stereoisomers (e.g., (R)- and (S)-forms)
The stereochemistry of the α-carbon in this compound is of paramount importance, as the biological activity of many of its derivatives is enantiomer-dependent. Consequently, the preparation of enantiomerically pure (R)- and (S)-forms is a significant area of research.
One common approach to obtaining chiral analogues is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, (-)-phenylglycine ethyl ester hydrochloride has been used for the resolution of racemic carboxylic acids. google.com The process involves reacting an alkali metal salt of the acid with the optically active phenylglycine ethyl ester salt in an aqueous, weakly alkaline buffered solution. google.com This leads to the precipitation of the ammonium (B1175870) salt of one enantiomer, while the other remains in solution. google.com
Enzymatic methods also offer a highly selective means of kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the transesterification of racemic ethyl 2-amino-2-cyclopentylacetate, a structural analogue, preferentially modifying one enantiomer and allowing for their separation. smolecule.com
Furthermore, direct asymmetric synthesis provides a route to enantiopure isomers. For instance, the synthesis of ethyl (R)-2-amino-2-cyclopentylacetate can be achieved through the esterification of (R)-2-amino-2-cyclopentylacetic acid with ethanol using a strong acid catalyst. smolecule.com Chiral auxiliaries, such as those derived from cysteine, can also be employed to control stereochemistry during the synthesis of α-amino acid esters. smolecule.com
| Starting Material | Method | Product | Key Feature | Reference |
| Racemic carboxylic acids | Resolution with (-)-phenylglycine ethyl ester hydrochloride | Enantiomerically enriched carboxylic acids | Diastereomeric salt formation and precipitation | google.com |
| Racemic ethyl 2-amino-2-cyclopentylacetate | Enzymatic kinetic resolution with Candida antarctica lipase B (CAL-B) | Enantiomerically enriched ester and acylated ester | Enantioselective enzymatic transesterification | smolecule.com |
| (R)-2-amino-2-cyclopentylacetic acid | Esterification with ethanol | Ethyl (R)-2-amino-2-cyclopentylacetate | Direct synthesis from chiral precursor | smolecule.com |
Exploration of Ring-Substituted Phenylacetate (B1230308) Derivatives
Modifying the phenyl ring of this compound by introducing various substituents can significantly alter the electronic and steric properties of the molecule, leading to derivatives with novel characteristics.
A variety of substituted phenylglycine esters have been synthesized. For example, methyl (3-nitrophenyl)glycinate hydrochloride and methyl (4-chlorophenyl)glycinate hydrochloride have been prepared from the corresponding substituted phenylglycines or benzaldehydes. csic.es The synthesis of methyl (3-nitrophenyl)glycinate hydrochloride involved the reaction of (3-nitrophenyl)glycine with thionyl chloride in methanol, affording a 95% yield. csic.es The preparation of methyl (4-chlorophenyl)glycinate hydrochloride started from 4-chlorobenzaldehyde, which was reacted with potassium cyanide and ammonium chloride, followed by hydrolysis with hydrochloric acid. csic.es
Ruthenium-catalyzed C-H functionalization has been employed to introduce substituents onto the phenyl ring of phenylglycine derivatives. csic.es This method demonstrates good tolerance for various electron-donating and electron-withdrawing groups on the phenyl ring. csic.es
Furthermore, ethyl 2-amino-2-(3,4-dimethylphenyl)acetate has been synthesized, serving as an intermediate for more complex molecules. One synthetic route involves a Bi(OTf)₃-catalyzed coupling of benzamide (B126) derivatives with ethyl glyoxalate and o-xylene, resulting in an 89% yield. Another approach involves the reaction of 3,4-dimethylbenzylamine (B87119) with ethyl chloroacetate (B1199739) in the presence of a base.
| Derivative | Synthetic Method | Key Reagents | Yield | Reference |
| Methyl (3-nitrophenyl)glycinate hydrochloride | Esterification of (3-nitrophenyl)glycine | Thionyl chloride, Methanol | 95% | csic.es |
| Methyl (4-chlorophenyl)glycinate hydrochloride | Strecker-type synthesis followed by hydrolysis | 4-chlorobenzaldehyde, KCN, NH₄Cl, HCl | - | csic.es |
| Ethyl 2-benzamido-2-(3,4-dimethylphenyl)acetate | Bi(OTf)₃-catalyzed coupling | Bi(OTf)₃, ethyl glyoxalate, o-xylene | 89% | |
| N-Aryl phenylglycine O-alkyl esters | Multi-step synthesis from phenylacetic acids | N-bromosuccinimide, arylamines, triethylamine | - | yakhak.org |
Construction of Complex Molecular Scaffolds Incorporating the Phenylacetate Core
The this compound framework serves as a valuable building block for the construction of more intricate and complex molecular scaffolds, often with potential applications in medicinal chemistry and materials science.
One strategy involves using the phenylacetate core as a starting point for multicomponent reactions. For instance, a three-component reaction of organozinc reagents, amines, and ethyl glyoxylate (B1226380) allows for the synthesis of a range of α-amino esters, including those with a phenylglycine scaffold. organic-chemistry.org
The phenylglycine unit can also be incorporated into heterocyclic systems. For example, N-(4-acetylphenyl)glycine, a derivative of phenylglycine, has been used to synthesize chalcones and thiosemicarbazones, which were then cyclized to form various heterocyclic compounds with anti-inflammatory activity. nih.gov
Furthermore, the phenylglycine core can be integrated into larger, more complex architectures. Researchers have designed and synthesized novel heterocyclic 2-phenylacetate derivatives as potential hypnotic agents. researchgate.netresearchgate.net In another example, N-phenylglycine esters have been utilized in the synthesis of indoxyl derivatives, which are precursors to indigo (B80030) dyes. google.com The construction of these complex scaffolds often involves a series of synthetic steps, including protection, activation, and cyclization reactions, to build upon the foundational phenylacetate structure.
| Scaffold Type | Synthetic Strategy | Key Intermediates/Reactions | Potential Application | Reference |
| α-Amino esters | Three-component reaction | Organozinc reagents, amines, ethyl glyoxylate | General organic synthesis | organic-chemistry.org |
| Heterocyclic derivatives | Cyclization of functionalized phenylglycine derivatives | Chalcones, thiosemicarbazones | Anti-inflammatory agents | nih.gov |
| Heterocyclic 2-phenylacetates | Multi-step synthesis and modification | - | Hypnotic agents | researchgate.netresearchgate.net |
| Indoxyl derivatives | Cyclization of N-phenylglycine esters | - | Indigo synthesis | google.com |
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
In the structure of ethyl 2-acetylhydrazono-2-phenylacetate, the benzene (B151609) ring is observed to form significant dihedral angles with the ethyl group and the acetylimino plane. researchgate.net This suggests a non-planar conformation for the molecule. It is anticipated that ethyl 2-amino-2-phenylacetate would adopt a similar conformation, with the phenyl and ethyl acetate (B1210297) moieties oriented to minimize steric hindrance. The determination of the absolute configuration of chiral centers, such as the C2 carbon in this compound, is a key application of single crystal X-ray diffraction, particularly when a chiral derivative is crystallized.
Table 1: Crystallographic Data for the Related Compound Ethyl 2-acetylhydrazono-2-phenylacetate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3039 (19) |
| b (Å) | 15.752 (3) |
| c (Å) | 17.129 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2509.3 (9) |
| Z | 8 |
| Temperature (K) | 153 (2) |
This data is for a related derivative and is presented to infer potential structural characteristics of this compound.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Multidimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding network of a molecule. For this compound, a combination of 1D and 2D NMR experiments would provide a comprehensive structural analysis.
¹H NMR: The proton NMR spectrum of the hydrochloride salt of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the C2 position, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the amino group. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon at C2, and the carbons of the ethyl group. chemicalbook.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for instance, the coupling between the methylene and methyl protons of the ethyl group. researchgate.netsdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. researchgate.netsdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netsdsu.eduemerypharma.com This would be crucial for confirming the connectivity between the phenyl ring, the C2 carbon, and the ester group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl-H | 7.2-7.5 | 125-140 | C=O, C2 |
| C2-H | ~4.5 | ~55 | Phenyl-C, C=O, O-CH₂ |
| NH₂ | variable | - | C2 |
| O-CH₂ | ~4.2 | ~60 | C=O, CH₃ |
| CH₃ | ~1.2 | ~14 | O-CH₂ |
| C=O | - | ~170 | C2-H, O-CH₂ |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, offering a "fingerprint" of the compound.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the functional groups present:
N-H Stretching: The amino group would show stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1730-1750 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O single bond of the ester group would show stretching bands in the 1000-1300 cm⁻¹ range.
The phenyl ring also gives rise to characteristic overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹, which can indicate the substitution pattern. uh.edu
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300-3500 | Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850-3000 | Medium (IR), Strong (Raman) |
| C=O Stretch | 1730-1750 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (IR & Raman) |
| C-O Stretch | 1000-1300 | Strong (IR), Medium (Raman) |
Mass Spectrometry (LC-MS, HRMS) for Molecular Mass and Confirmation of Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the protonated molecule [M+H]⁺ would have a calculated m/z of approximately 180.1025. HRMS would be able to confirm this mass with high precision.
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing mixtures and confirming the identity of products in a reaction. ut.eeeurl-pesticides.eu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for α-amino acid esters include the loss of the alkoxy group from the ester and cleavage of the Cα-C bond. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M+NH₄]⁺ | 197.12846 |
| [M+K]⁺ | 218.05780 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence for Electronic and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the phenyl ring is the primary chromophore.
The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically include a strong absorption band around 200-220 nm (the E-band) and a weaker, more structured band around 250-270 nm (the B-band) due to π-π* transitions within the aromatic ring. rsc.orgresearchgate.net The presence of the amino and ester groups as substituents on the phenylacetic acid backbone can cause a slight shift in the position and intensity of these absorption bands.
Photoluminescence (fluorescence and phosphorescence) is the emission of light from a molecule after it has absorbed photons. While specific photoluminescence data for this compound is not widely reported, aromatic compounds often exhibit fluorescence. Further studies would be needed to characterize the emission spectrum, quantum yield, and lifetime of any potential luminescence.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λₘₐₓ (nm) | Chromophore |
| π → π* (E-band) | 200-220 | Phenyl ring |
| π → π* (B-band) | 250-270 | Phenyl ring |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the prediction of molecular properties. A DFT study of Ethyl 2-amino-2-phenylacetate would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
From this optimized geometry, a wealth of information can be extracted. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles provide a precise picture of the molecular architecture. For instance, the lengths of the C-N, C=O, and C-O bonds, as well as the bond angles around the chiral center and within the phenyl ring, would be determined. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Furthermore, DFT calculations yield crucial insights into the electronic structure of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. The spatial distribution of these frontier orbitals can also be visualized to identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).
A typical data table generated from such a study would include:
| Parameter | Calculated Value (e.g., B3LYP/6-31G*) |
| Bond Length (C-N) | Value in Å |
| Bond Length (C=O) | Value in Å |
| Bond Angle (O=C-O) | Value in degrees |
| Dihedral Angle (N-C-C-O) | Value in degrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture that aligns with classical chemical bonding concepts. This analysis provides a detailed description of the electron density distribution in terms of localized bonds, lone pairs, and atomic charges.
For this compound, NBO analysis would quantify the hybridization of the atomic orbitals involved in forming each bond. For example, it would describe the sp-hybridization of the carbon and nitrogen atoms. The analysis also calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis.
A key aspect of NBO analysis is the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The second-order perturbation theory analysis of the Fock matrix in the NBO basis quantifies the energy of these interactions. In this compound, significant interactions might be observed between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent sigma bonds, or between the pi-orbitals of the phenyl ring and adjacent sigma bonds. These interactions play a crucial role in determining the molecule's conformation and reactivity.
A representative data table from an NBO analysis might look like this:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | Value |
| π(C=C) | σ(C-H) | Value |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule and is invaluable for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential, often colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the ester group and the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs.
Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. These areas would be expected around the hydrogen atoms of the amino group and potentially the carbonyl carbon of the ester group.
By analyzing the MEP map, one can predict the most probable sites for intermolecular interactions, such as hydrogen bonding, and for chemical reactions. The map provides a three-dimensional representation of the molecule's reactivity landscape.
Conformational Analysis and Energy Minimization
This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the systematic study of these different conformations and their relative energies.
A common approach is to perform a potential energy surface (PES) scan by systematically rotating one or more dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. For this compound, key dihedral angles to investigate would include those around the C-C bond connecting the phenyl ring to the chiral center and the C-O bond of the ester group.
A summary table from a conformational analysis could be presented as follows:
| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Value | Value | 0.00 |
| 2 | Value | Value | Value |
| 3 | Value | Value | Value |
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can gain a detailed understanding of how reactants are converted into products. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate.
For a reaction involving this compound, such as its hydrolysis or its participation in a condensation reaction, computational methods can be used to locate the structure of the transition state. This is a critical step, as the energy of the transition state (the activation energy) determines the rate of the reaction.
Once the transition state is located, its geometry can be analyzed to understand the nature of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS connects the desired species. This comprehensive modeling provides a complete energetic profile of the reaction, including the energies of reactants, products, intermediates, and transition states.
Strategic Applications in Synthetic Chemistry and Material Science
As a Key Building Block in Complex Organic Synthesis
The reactivity inherent in Ethyl 2-amino-2-phenylacetate makes it an important precursor for a variety of complex organic molecules, particularly heterocyclic compounds which are pivotal in medicinal chemistry. The primary amine and the ester functional group are readily available for cyclization and condensation reactions, leading to diverse molecular scaffolds.
Research has demonstrated the utility of analogous amino acid esters in the synthesis of various heterocyclic systems. For instance, derivatives like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are employed in heterocyclization reactions to produce pyrazoles, isoxazoles, and pyridazines. researchgate.net Similarly, amino acid esters can be reacted with compounds like methyl cyano salicylate (B1505791) to synthesize 1,3-benzoxazine-4-ones, which have shown biological activities such as antiplatelet inhibition. researchgate.net
Furthermore, the core structure of this compound is found in intermediates for agrochemicals. For example, the related compound Ethyl 2-acetylhydrazono-2-phenylacetate has been synthesized as a key intermediate for the herbicide Metamitron. These examples underscore the role of the α-amino phenylacetate (B1230308) framework as a foundational element for building more complex and functionally rich molecules.
Table 1: Examples of Heterocyclic Systems Synthesized from Amino Acid Ester Precursors
| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System | Reference |
| Ethyl 2-amino-thiophene-3-carboxylate | Diazotization, reaction with active methylene (B1212753) compounds | Pyrazoles, Isoxazoles, Pyridazines | researchgate.net |
| Amino acid esters | Methyl cyano salicylate | 2-Amino pyridyl-1,3-Benzoxazine-4-one | researchgate.net |
Role in the Synthesis of Peptidomimetics and Amino Acid Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. nih.gov As a non-proteinogenic amino acid, this compound is a valuable building block for creating novel peptide analogues.
The synthesis of unnatural α-amino esters can be achieved through various methods, including the use of glycine (B1666218) templates like ethyl nitroacetate, which can undergo condensation and cycloaddition reactions to generate diverse amino acid structures. nih.gov These synthetic amino esters can then be incorporated into peptide chains. For example, studies have shown the preparation of piperazine-2,5-diones, a class of cyclic dipeptides, from isoxazolines that serve as protected amino acid moieties. nih.gov This highlights how amino acid esters can be used to construct peptide-like scaffolds.
The primary application of such unnatural amino acids in peptidomimetics is to confer resistance to enzymatic degradation. By replacing a natural amino acid with a synthetic one like that derived from this compound, the resulting peptide can maintain its biological activity while having a longer half-life in the body. nih.gov
Table 2: Strategies for Unnatural Amino Acid and Peptidomimetic Synthesis
| Synthetic Strategy | Starting Material/Template | Target Molecule/Scaffold | Key Advantage | Reference |
| Condensation/Cycloaddition | Ethyl nitroacetate | Unnatural α-amino esters | Versatility in side-chain introduction | nih.gov |
| Multi-step synthesis from isoxazoline | Isoxazoline (as latent amino ester) | Piperazine-2,5-diones (cyclic dipeptides) | Construction of peptide-like frameworks | nih.gov |
| Direct incorporation | Unnatural amino acids | Therapeutic peptides | Enhanced metabolic stability and bioactivity | nih.gov |
Precursor for the Development of Advanced Catalysts
The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Amino acids, being readily available chiral molecules, are excellent starting materials for the synthesis of such ligands. researchgate.net this compound, with its defined stereocenter, is a prime candidate for derivatization into chiral ligands for transition-metal catalysts.
The development of C2-symmetric chiral ligands has been a significant area of research. For example, chiral 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols (which can be derived from amino acids). nih.gov These ligands have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov The general principle involves converting the amino and carboxyl (or ester) groups of the amino acid into coordinating moieties that can bind to a metal center, creating a chiral environment that directs the approach of reactants.
The generation of chiral derivatives often involves stereoselective synthetic methods, such as the use of chiral auxiliaries or asymmetric catalysis, to produce enantiomerically pure compounds required for pharmaceutical and catalytic applications.
Utilization in the Construction of Functional Materials (e.g., photoelectronic devices)
The application of organic molecules in material science, particularly in electronics and photonics, is a rapidly expanding field. Heterocyclic compounds, due to their diverse electronic properties and amenability to structural modification, are key building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). As established, this compound serves as a precursor to a variety of heterocyclic systems, positioning it as a valuable starting material for the synthesis of novel organic electronic materials. researchgate.net
Future Directions and Emerging Research Avenues
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing valuable chemical intermediates. For ethyl 2-amino-2-phenylacetate, this involves exploring enzymatic catalysis and cascade reactions to minimize waste and reduce reliance on harsh reagents.
Biocatalysis has emerged as a powerful tool for green chemistry. nih.gov Enzymes, such as lipases, are increasingly used for the synthesis of esters and amides under mild conditions. For instance, lipase-catalyzed aminolysis of ethyl phenylacetates offers a green alternative to traditional chemical methods that often involve hazardous reagents like acid chlorides. The enzymatic approach is advantageous from both an economic and environmental standpoint. Researchers have demonstrated the use of enzymes like Novozym 435 for the synthesis of ethyl phenylacetate (B1230308), achieving high yields in organic solvents like toluene (B28343) at moderate temperatures. chemicalbook.com
One-pot cascade biocatalysis further exemplifies the move towards more efficient and sustainable synthesis. researchgate.net This approach combines multiple enzymatic steps in a single reaction vessel, avoiding the need for isolating intermediates, which saves time, resources, and reduces waste. researchgate.net For example, enzymatic cascades have been developed to convert L-phenylalanine into phenylacetic acid, a precursor to ethyl phenylacetate, with high conversion rates. researchgate.net These biocatalytic systems can be engineered into whole-cell catalysts, such as recombinant Escherichia coli, to facilitate industrial-scale production. researchgate.net The use of renewable feedstocks in these biotransformation processes further enhances their green credentials. researchgate.net
The development of green solvents is another key aspect of sustainable synthesis. Researchers are exploring alternatives to traditional volatile organic compounds. For example, 2-Methyltetrahydrofuran (2-MTHF) and ethyl acetate (B1210297) are being investigated as greener solvent options for peptide synthesis, a field closely related to amino acid ester chemistry. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high enantioselectivity is crucial in the synthesis of chiral molecules like this compound, as different enantiomers can have vastly different biological activities. Research is focused on developing novel catalytic systems that can provide optically pure α-amino esters with high efficiency.
Asymmetric hydrogenation is a key strategy for the enantioselective synthesis of chiral α-hydroxyesters, which are closely related to α-amino esters. scispace.com Heterogeneous catalysts, such as platinum nanoparticles supported on functionalized carbon fiber (Pt/CF), have shown promise in the asymmetric hydrogenation of α-ketoesters. scispace.com The use of chiral modifiers, like cinchonidine, is essential for inducing high enantioselectivity. scispace.com Such systems offer advantages over homogeneous catalysts, including easier separation and recycling of the catalyst. scispace.com
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral organocatalysts can be used to promote a variety of enantioselective transformations. For example, bifunctional enamine catalysts have been developed for the asymmetric synthesis of complex heterocyclic compounds, demonstrating the potential of small organic molecules to induce high stereocontrol. nih.gov In the context of amino acid derivatives, chiral aryl iodide catalysts have been used for the asymmetric migratory geminal difluorination of styrenes, showcasing the ability of these catalysts to activate substrates for enantioselective transformations. mdpi.com
The development of novel ligands for metal-catalyzed reactions is another active area of research. Chiral ligands play a critical role in determining the stereochemical outcome of many reactions. The continuous search for new and effective chiral catalysts and ligands is driven by the pharmaceutical industry's demand for enantiopure compounds. chiralpedia.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of efficiency, reproducibility, and safety. These technologies are increasingly being applied to the synthesis of complex molecules, including pharmaceutical intermediates.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to improved yields, higher purity, and safer operation, especially for highly exothermic or hazardous reactions. nih.gov Continuous flow systems have been developed for a variety of reactions relevant to the synthesis of this compound and its derivatives, including hydrogenation, amination, and C-N coupling reactions. nih.gov For example, a continuous flow synthesis of an aminothiazoloximate intermediate has been reported, demonstrating the feasibility of this technology for producing complex heterocyclic compounds. google.com
Automated synthesis platforms, such as those developed by Merck Millipore in partnership with Synple Chem, are revolutionizing chemical synthesis by automating the entire process, from reagent addition to purification. merckmillipore.com These platforms use pre-filled reagent cartridges for various reaction classes, including reductive amination and amide formation, which are key steps in the synthesis of amino acid derivatives. merckmillipore.com Automation increases speed and efficiency while reducing the risk of human error. merckmillipore.com
In the realm of peptide synthesis, automated fast-flow solid-phase synthesis (SPPS) has enabled the rapid production of peptides and even entire enzymes. chemrxiv.orgresearchgate.net This technology allows for the incorporation of amino acid residues in a matter of minutes, significantly accelerating the synthesis process. chemrxiv.org The ability to synthesize enzymes on demand opens up new possibilities for developing novel biocatalysts for the production of compounds like this compound.
Computational Design of Novel Derivatives with Predicted Reactivity and Applications
Computational chemistry and in silico design are playing an increasingly important role in the discovery and development of new molecules with desired properties. These tools can be used to predict the reactivity, biological activity, and other properties of novel derivatives of this compound before they are synthesized in the lab, saving time and resources.
Molecular docking and virtual screening are used to predict the binding affinity of designed molecules to specific biological targets. researchgate.net This approach has been used to design novel derivatives of α-amino amides as potential inhibitors of enzymes like histone deacetylase 6 (HDAC6). mdpi.com By understanding the interactions between a molecule and its target, researchers can design new compounds with improved potency and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov These models have been successfully applied to understand the biological response of various classes of compounds, including substituted phenylpiperidines. nih.gov
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-amino-2-phenylacetate, and what reagents are critical for enantiomeric purity?
this compound is synthesized via nucleophilic substitution, where ethyl chloroacetate reacts with aniline derivatives in the presence of a base (e.g., NaOH). A key method involves Boc (tert-butoxycarbonyl) protection: ethyl (S)-2-amino-2-phenylacetate is reacted with Boc anhydride under anhydrous conditions to enhance stereochemical control . For enantiomeric purity, chiral resolution techniques or asymmetric catalysis may be employed, as seen in the preparation of (R)- and (S)-enantiomers using chiral auxiliaries or enzymes .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Post-synthesis characterization includes:
- ¹H/¹³C NMR : To confirm the presence of the amino group (δ ~5.0 ppm for NH₂) and ester carbonyl (δ ~170 ppm).
- IR Spectroscopy : Identifies N–H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- LCMS : Determines molecular weight (e.g., m/z 194.2 for [M+H]⁺) and purity .
- XRD : Resolves crystal structure, particularly for hydrochloride salts .
Q. What safety protocols are essential when handling this compound hydrochloride?
The hydrochloride form (CAS 879-48-1) requires:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Storage at -20°C in airtight containers to prevent hydrolysis.
- Emergency measures: Immediate rinsing with water upon contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl substituents) influence the biological activity of this compound derivatives?
Comparative studies show:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| This compound | Single phenyl group | Moderate antimicrobial activity |
| Ethyl 2-amino-2,2-diphenylacetate | Two phenyl groups | Enhanced anti-inflammatory effects due to hydrophobic interactions |
| Ethyl 2-(isopropylamino)-2-phenylacetate | Isopropylamino group | Altered receptor binding profiles |
| The diphenyl derivative exhibits stronger protein interactions via hydrophobic pockets, while isopropylamino analogs show varied pharmacokinetics . |
Q. What methodological challenges arise in resolving data contradictions during purity assessment?
Discrepancies in purity assays (e.g., HPLC vs. LCMS) often stem from:
Q. How does the amino group in this compound participate in hydrogen bonding with biological targets?
The primary amine forms hydrogen bonds with:
- Enzyme active sites : e.g., with carboxylate residues in hydrolases, altering catalytic activity.
- DNA minor grooves : Via N–H···O interactions, as observed in intercalation studies . Computational modeling (MD simulations, DFT) further reveals binding energies (~-5.2 kcal/mol) for such interactions .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereoselectivity?
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
